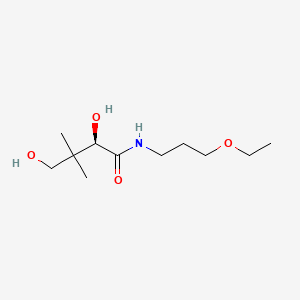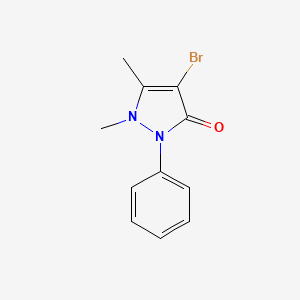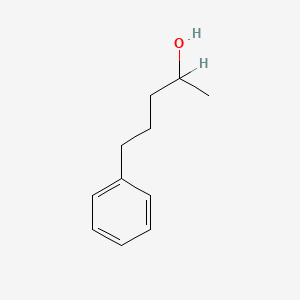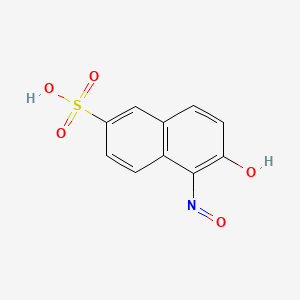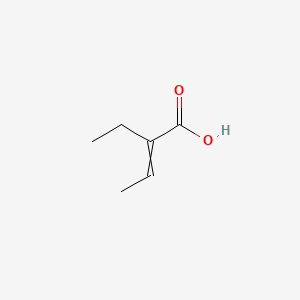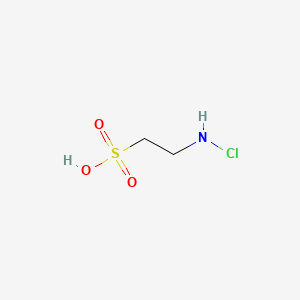
isovaleryl-CoA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isovaleryl-CoA is a methylbutanoyl-CoA is the S-isovaleryl derivative of coenzyme A. It has a role as a mouse metabolite. It derives from an isovaleric acid and a butyryl-CoA. It is a conjugate acid of an isovaleryl-CoA(4-).
Scientific Research Applications
1. Enzymatic Basis in Isovaleric Acidemia
Isovaleric acidemia, a metabolic disorder, is linked to the enzymatic deficiency of isovaleryl-CoA dehydrogenase. Research has developed methods to measure isovaleryl-CoA and butyryl-CoA dehydrogenases, leading to the understanding that isovaleric acidemia is due to a deficiency of this specific enzyme (Rhead & Tanaka, 1980).
2. Role in Biosynthesis of Secondary Metabolites
Isovaleryl-CoA is crucial in the biosynthesis of secondary metabolites and iso-odd fatty acids in certain bacteria. Research indicates that an alternative pathway, branching from mevalonate-dependent isoprenoid biosynthesis, is involved in the formation of isovaleryl-CoA (Bode et al., 2006).
3. Identification of Active Site Catalytic Residue
Studies have identified crucial residues in human isovaleryl-CoA dehydrogenase, essential for enzyme function and catalytic activity. This understanding aids in the comprehension of metabolic diseases related to enzyme deficiencies (Mohsen & Vockley, 1995).
4. Understanding Enzyme Inhibition
Research has shown that certain compounds like hypoglycin A can specifically inhibit isovaleryl CoA dehydrogenase, leading to disorders like isovaleric acidemia. This knowledge is crucial for understanding metabolic diseases and their potential treatment (Tanaka et al., 1971).
5. Molecular and Structural Analysis
Identification and structural comparison of isovaleryl-CoA dehydrogenase across species, like Caenorhabditis elegans, provide insights into the variability in protein structure among IVDs from various species, shedding light on mechanisms modulating enzyme activity (Mohsen et al., 2001).
6. Involvement in Plant Metabolism
Studies on Arabidopsis have demonstrated the involvement of mitochondrial isovaleryl-coenzyme A dehydrogenase in the catabolism of leucine and valine, suggesting a novel connection in plant metabolism (Daeschner et al., 2001).
properties
CAS RN |
6244-91-3 |
|---|---|
Product Name |
isovaleryl-CoA |
Molecular Formula |
C26H44N7O17P3S |
Molecular Weight |
851.7 g/mol |
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-methylbutanethioate |
InChI |
InChI=1S/C26H44N7O17P3S/c1-14(2)9-17(35)54-8-7-28-16(34)5-6-29-24(38)21(37)26(3,4)11-47-53(44,45)50-52(42,43)46-10-15-20(49-51(39,40)41)19(36)25(48-15)33-13-32-18-22(27)30-12-31-23(18)33/h12-15,19-21,25,36-37H,5-11H2,1-4H3,(H,28,34)(H,29,38)(H,42,43)(H,44,45)(H2,27,30,31)(H2,39,40,41)/t15-,19-,20-,21+,25-/m1/s1 |
InChI Key |
UYVZIWWBJMYRCD-ZMHDXICWSA-N |
Isomeric SMILES |
CC(C)CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
SMILES |
CC(C)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Canonical SMILES |
CC(C)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
synonyms |
coenzyme A, isovaleryl- isovaleryl-CoA isovaleryl-coenzyme A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



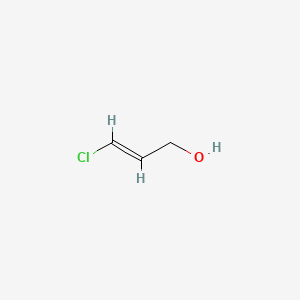
![2(H)-[1]Benzothiopyrano[4,2-cd]indazol-8-ol, 5-[(2-amino-ethyl)amino]-2-[2-(diethylamino)ethyl]-, trihydrochloride](/img/structure/B1199583.png)

